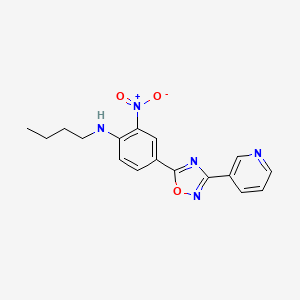

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. It has unique optical properties, such as high quantum yield, photostability, and brightness, which make it an ideal tool for imaging and detecting biological molecules and processes.

Mecanismo De Acción

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline works by absorbing light energy and emitting it at a longer wavelength, which is known as fluorescence. The fluorescence intensity and wavelength can be affected by various factors, such as the local environment, pH, and binding to other molecules. N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline can also be quenched by certain molecules, such as oxygen and heavy metals, which can be used to detect and quantify these molecules.

Biochemical and physiological effects:

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is generally considered to be non-toxic and does not affect the biochemical or physiological processes of cells or organisms. However, some studies have suggested that N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline may interfere with certain cellular processes, such as mitochondrial function and cell proliferation, at high concentrations or prolonged exposure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, such as its high quantum yield, photostability, and brightness, which make it an ideal tool for imaging and detecting biological molecules and processes. However, N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations, such as its sensitivity to pH and quenching by certain molecules, which can affect its fluorescence intensity and wavelength.

Direcciones Futuras

There are several future directions for N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline research, including the development of new synthesis methods, the optimization of imaging techniques, and the application of N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline in new fields, such as drug discovery and environmental monitoring. Some specific areas of research include the development of N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline-based sensors for detecting specific molecules, the use of N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline in super-resolution microscopy, and the application of N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline in cancer diagnosis and treatment.

In conclusion, N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is a versatile tool for scientific research, with unique optical properties that make it an ideal tool for imaging and detecting biological molecules and processes. Its synthesis, mechanism of action, and applications have been extensively studied, and there are many future directions for N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline research that hold great promise for advancing our understanding of biological systems and developing new diagnostic and therapeutic tools.

Métodos De Síntesis

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized through various methods, including the condensation reaction of 4-nitrobenzene-1,2-diamine and 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carbaldehyde, followed by the reduction of the nitro group to an amino group with sodium dithionite. The final product can be purified through column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and medical diagnostics. It can be used to label and detect various biological molecules, such as proteins, nucleic acids, and lipids, in vitro and in vivo. N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline-labeled molecules can be imaged and tracked using various microscopy techniques, such as confocal microscopy and two-photon microscopy.

Propiedades

IUPAC Name |

N-butyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-2-3-9-19-14-7-6-12(10-15(14)22(23)24)17-20-16(21-25-17)13-5-4-8-18-11-13/h4-8,10-11,19H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGFEFLFGAQSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)